2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid
Description
Properties
IUPAC Name |
2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c19-10-14(17(20)21)8-12-4-3-6-15(9-12)24-11-13-5-1-2-7-16(13)18(22)23/h1-9H,11H2,(H2,20,21)(H,22,23)/b14-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWLRTQSDNNLSE-ZSOIEALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C(/C#N)\C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenol with a benzoic acid derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid derivatives: These compounds have similar structures but with different substituents, leading to variations in their reactivity and applications.
Phenoxyacetic acid derivatives: These compounds share the phenoxy group but have different functional groups attached, resulting in different chemical and biological properties.
Uniqueness
The uniqueness of 2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in biochemical research.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A benzoic acid moiety .
- A phenoxy group.
- A cyano group.
- An amino group.
These functional groups contribute to its reactivity and interactions with biological targets.
The biological activity of 2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid is primarily attributed to its ability to interact with specific proteins and enzymes. The cyano group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins. Meanwhile, the amino group may facilitate hydrogen bonding, enhancing binding affinity and specificity for target molecules .
Biological Activities
Research into the biological activities of this compound reveals several promising effects:
Anticancer Activity
Studies have indicated that benzoic acid derivatives, including this compound, exhibit anticancer properties. For example, compounds derived from benzoic acid have been shown to induce apoptosis in cancer cell lines by activating the autophagy-lysosome pathway (ALP) and the ubiquitin-proteasome pathway (UPP) .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It is hypothesized that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Enzyme Inhibition
In vitro studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential as a biochemical probe in enzymatic studies. For instance, it has been shown to enhance the activity of cathepsins B and L, which are crucial for protein degradation .
Case Studies and Research Findings
A notable study evaluated the effects of various benzoic acid derivatives on human foreskin fibroblasts. The results demonstrated that certain derivatives significantly enhanced proteasomal activity without inducing cytotoxicity at effective concentrations . The most potent derivative showed a remarkable increase in cathepsin B and L activities, suggesting that modifications to the benzoic acid structure can lead to enhanced biological effects.
Data Table: Summary of Biological Activities
Q & A
Q. Optimization Tips :
- Control stereochemistry by maintaining anhydrous conditions during enamine formation to favor the (Z)-isomer .
- Monitor reaction progress via TLC (silica gel, hexane/EtOH 1:1) and purify intermediates via column chromatography .
How can researchers resolve contradictions in NMR data during structural elucidation of this compound?
Answer:
Contradictions often arise from overlapping signals or missing peaks (e.g., aromatic protons in crowded regions). Methodological solutions include:
- 2D NMR Techniques : Use HSQC and HMBC to assign carbon-proton correlations and resolve overlapping signals .
- Solvent Selection : Switch to DMSO-d₆ for better dispersion of aromatic protons, as seen in studies of analogous triazine-benzoic acid derivatives .
- Variable Temperature NMR : Adjust temperature to reduce rotational barriers (e.g., for amide protons) and sharpen broad peaks .
Q. Example Table: Key NMR Assignments from Analogous Compounds
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment | Source |
|---|---|---|---|---|
| H2’ (aromatic) | 7.99 | s | Benzoic acid C2’ | |
| COOH | 12.93 | bs | Carboxylic acid | |
| NH | 10.49 | s | Triazine-linked amine |
What methodologies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?
Answer:
- In Vitro Enzyme Assays :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with purified kinases (e.g., EGFR) and ATP concentrations optimized via Michaelis-Menten kinetics .
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in HEK293 cells pretreated with cycloheximide to inhibit protein synthesis .
- Dose-Response Analysis : Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism .
Note : Validate specificity via counter-screening against unrelated enzymes (e.g., carbonic anhydrase) .
How can researchers design experiments to assess the environmental persistence of this compound?
Answer:
Adopt a tiered approach based on OECD guidelines:
Abiotic Degradation :
- Hydrolysis : Incubate at pH 4, 7, and 9 (50°C, 5 days) and analyze degradation products via HPLC-UV .
- Photolysis : Expose to UV light (λ = 254 nm) in a solar simulator and quantify degradation kinetics .
Biotic Degradation :
Q. Table: Key Parameters for Environmental Fate Studies
| Parameter | Test Method | Acceptable Threshold | Reference |
|---|---|---|---|
| Hydrolysis half-life | OECD 111 | <30 days (pH 7) | |
| Log Kow | OECD 117 (HPLC) | <3.5 |
What advanced techniques are suitable for analyzing purity and stereochemical integrity?
Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1.0 mL/min) to resolve enantiomers .
- X-ray Crystallography : Confirm stereochemistry by growing single crystals in EtOAc/hexane and solving structures with SHELX .
- Mass Spectrometry : Apply HRMS (ESI+) with a Q-TOF detector to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₁₇N₂O₅: 365.1138) .
Note : For trace impurities (<0.1%), use UPLC-MS/MS with a HILIC column and gradient elution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
